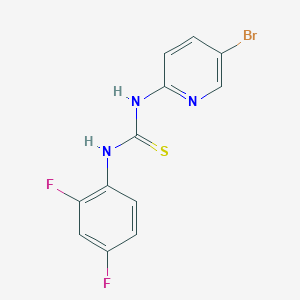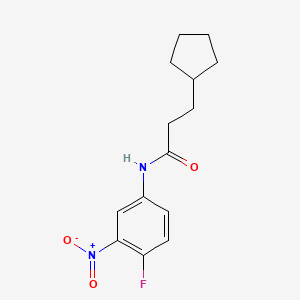
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide is an organic compound with the molecular formula C₁₄H₁₇FN₂O₃ It is characterized by the presence of a cyclopentyl group, a fluoro-nitrophenyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be synthesized via nitration of a fluoro-substituted benzene ring, followed by reduction to introduce the nitro group.
Formation of the Propanamide Moiety: The final step involves the coupling of the cyclopentyl and fluoro-nitrophenyl intermediates with a propanamide precursor under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group may play a crucial role in binding to the active site of enzymes, while the cyclopentyl group provides structural stability. The propanamide moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide
- 3-Cyclopentyl-N-(2-nitrophenyl)propanamide
Uniqueness
3-Cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIUSBNCZGPBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

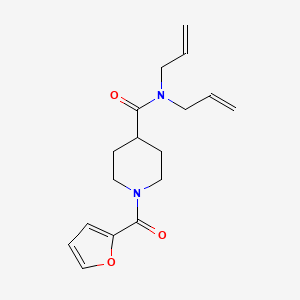
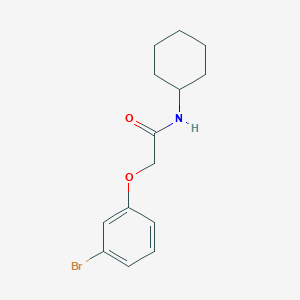
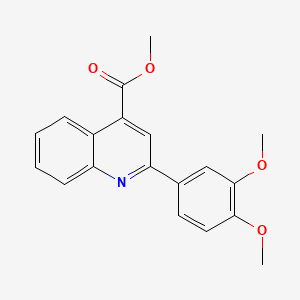
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)

![(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B5796282.png)
![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)
![2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B5796310.png)
![4-{methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)
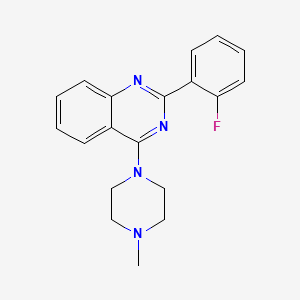
![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
